molecular formula C11H15ClO B2847874 2-(4-Chloro-3-methylphenyl)-2-butanol CAS No. 1378859-77-8

2-(4-Chloro-3-methylphenyl)-2-butanol

Cat. No.: B2847874
CAS No.: 1378859-77-8
M. Wt: 198.69
InChI Key: UOANVDWPTIOYDE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)-2-butanol is an organic compound with the molecular formula C10H13ClO It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-2-butanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-3,5-dimethylphenol: Another similar compound with additional methyl groups on the phenyl ring.

Uniqueness

2-(4-Chloro-3-methylphenyl)-2-butanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butanol moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(3,13)9-5-6-10(12)8(2)7-9/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOANVDWPTIOYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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